molecular formula C12H12N2O2 B12857124 7-Methoxy-2-naphthohydrazide

7-Methoxy-2-naphthohydrazide

Cat. No.: B12857124
M. Wt: 216.24 g/mol
InChI Key: PAEMGZZVLVCAME-UHFFFAOYSA-N
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Description

7-Methoxy-2-naphthohydrazide is an organic compound belonging to the class of naphthohydrazides It is characterized by the presence of a methoxy group at the 7th position and a hydrazide group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-naphthohydrazide typically involves the reaction of 7-methoxy-2-naphthoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthohydrazides depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-2-naphthohydrazide involves its interaction with specific molecular targets. For instance, as a chemosensor, it binds selectively to cyanide ions through deprotonation of the Schiff base center, resulting in a color change . In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

  • 3-Hydroxy-2-naphthohydrazide
  • 2-Methoxy-1-naphthohydrazide
  • 2-Naphthohydrazide

Comparison: 7-Methoxy-2-naphthohydrazide is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to 3-Hydroxy-2-naphthohydrazide, it may exhibit different solubility and binding properties due to the difference in functional groups.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

7-methoxynaphthalene-2-carbohydrazide

InChI

InChI=1S/C12H12N2O2/c1-16-11-5-4-8-2-3-9(12(15)14-13)6-10(8)7-11/h2-7H,13H2,1H3,(H,14,15)

InChI Key

PAEMGZZVLVCAME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C(=O)NN)C=C1

Origin of Product

United States

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